molecular formula C8H11NO3 B3228859 (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid CAS No. 1269994-47-9

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

Cat. No.: B3228859
CAS No.: 1269994-47-9
M. Wt: 169.18 g/mol
InChI Key: QOWQYAAGGVGLJV-LURJTMIESA-N
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Description

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is a chiral amino acid derivative featuring a furan ring substituted at the 5-position with a methyl group

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors such as 5-methylfuran-2-ylmethanol. The synthesis involves steps like hydrolysis, reduction, and amino acid coupling reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The furan ring can undergo reduction to form a dihydrofuran derivative.

  • Substitution: The methyl group on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Amine oxide derivatives from oxidation.

  • Dihydrofuran derivatives from reduction.

  • Substituted furan derivatives from substitution reactions.

Scientific Research Applications

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand enzyme-substrate interactions.

  • Medicine: Potential use in drug development due to its unique structure and biological activity.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

  • (3S)-3-amino-3-(4-methylfuran-2-yl)propanoic acid: Similar structure but with a different position of the methyl group on the furan ring.

  • (3S)-3-amino-3-(3-methylfuran-2-yl)propanoic acid: Another positional isomer with the methyl group at the 3-position.

Uniqueness: (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is unique due to its specific stereochemistry and the position of the methyl group on the furan ring, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWQYAAGGVGLJV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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